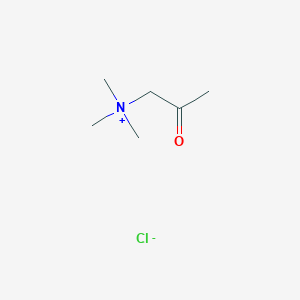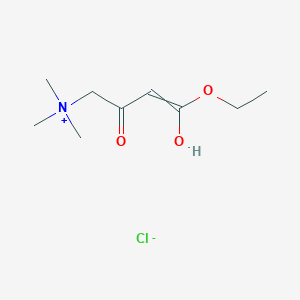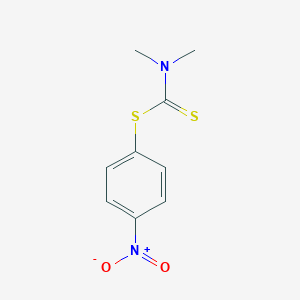
Benzothiazol-2-ylméthyl-méthyl-amine
Vue d'ensemble
Description
Benzothiazol-2-ylmethyl-methyl-amine is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Applications De Recherche Scientifique
Benzothiazol-2-ylmethyl-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
Target of Action
The primary targets of Benzothiazol-2-ylmethyl-methyl-amine are MmpL3 , a mycobacterial mycolic acid transporter , and DprE1 , a target in search of a potent inhibitor with enhanced anti-tubercular activity . These targets play a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
Benzothiazol-2-ylmethyl-methyl-amine interacts with its targets, leading to inhibition of their function . The compound’s interaction with MmpL3 disrupts the transport of mycolic acid, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall . This interference disrupts the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 17825 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of Benzothiazol-2-ylmethyl-methyl-amine’s action is the inhibition of mycobacterial growth . By disrupting the function of MmpL3 and DprE1, the compound interferes with the synthesis of mycolic acid and the integrity of the mycobacterial cell wall, leading to bacterial death .
Action Environment
The efficacy and stability of Benzothiazol-2-ylmethyl-methyl-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature should be 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy .
Analyse Biochimique
Biochemical Properties
Benzothiazol-2-ylmethyl-methyl-amine has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a family of enzymes involved in apoptosis . The nature of these interactions is often characterized by the binding of the benzothiazole molecule to the active site of the enzyme, leading to inhibition of the enzyme’s activity .
Cellular Effects
The effects of Benzothiazol-2-ylmethyl-methyl-amine on cellular processes are diverse. For example, benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may influence cellular metabolism and gene expression in Mycobacterium tuberculosis . Additionally, these compounds have been found to alleviate haloperidol-induced catalepsy in mice, suggesting an impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Benzothiazol-2-ylmethyl-methyl-amine involves binding interactions with biomolecules and changes in gene expression. For instance, benzothiazole derivatives have been found to bind to the BCL-2 enzyme, inhibiting its activity and promoting apoptosis . Furthermore, these compounds have been found to exhibit good binding interactions with the adenosine A2A receptor, suggesting a potential role in the regulation of neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Benzothiazol-2-ylmethyl-methyl-amine can change over time in laboratory settings. For instance, benzothiazole derivatives have been found to exhibit varying degrees of BCL-2 inhibitory activity over time
Dosage Effects in Animal Models
The effects of Benzothiazol-2-ylmethyl-methyl-amine can vary with different dosages in animal models. For example, benzothiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice at certain dosages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazol-2-ylmethyl-methyl-amine typically involves the condensation of 2-aminobenzenethiol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the benzothiazole ring. The general reaction scheme is as follows:
C6H4(NH2)SH+CH2O+CH3NH2→C9H10N2S+H2O
Industrial Production Methods: Industrial production of benzothiazol-2-ylmethyl-methyl-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: Benzothiazol-2-ylmethyl-methyl-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazole derivatives
Comparaison Avec Des Composés Similaires
Benzothiazole: The parent compound, lacking the methylamine group.
2-Mercaptobenzothiazole: Contains a thiol group instead of the methylamine group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom.
Uniqueness: Benzothiazol-2-ylmethyl-methyl-amine is unique due to the presence of both the benzothiazole ring and the methylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other benzothiazole derivatives.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPROQYVHMNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17681-30-0 | |
| Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)


![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
